

# Synonyms for 2,2'-Oxybis(ethylamine)

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## Compound of Interest

Compound Name: 2,2'-Oxybis(ethylamine)

Cat. No.: B1664897

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An In-depth Technical Guide to 2,2'-Oxybis(ethylamine) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Oxybis(ethylamine), a versatile chemical compound with significant applications in research and pharmaceutical development. The guide covers its nomenclature, physicochemical properties, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

## Nomenclature and Synonyms

2,2'-Oxybis(ethylamine) is known by several names, which can lead to ambiguity in literature and databases. The use of a Chemical Abstracts Service (CAS) number is the most reliable method for identification.

Primary Identification:

- CAS Number: 2752-17-2
- Molecular Formula: C<sub>4</sub>H<sub>12</sub>N<sub>2</sub>O<sup>[1]</sup>
- IUPAC Name: 2-(2-aminoethoxy)ethan-1-amine<sup>[2][3]</sup>

A variety of systematic and common names are used interchangeably in chemical contexts.<sup>[2]</sup> These include:

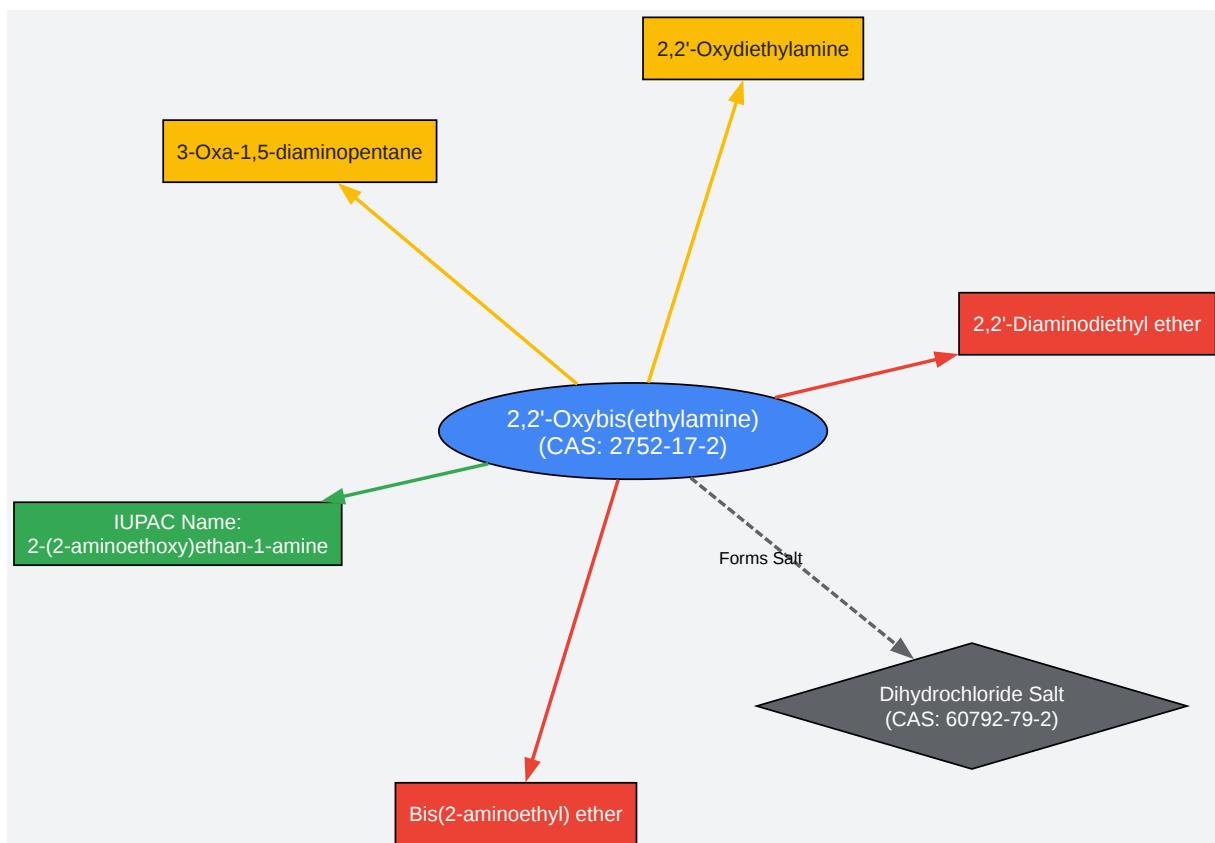
- Bis(2-aminoethyl) ether<sup>[4]</sup>

- 2,2'-Diaminodiethyl ether[4][5]
- 2,2'-Oxydiethylamine[4][5]
- 3-Oxa-1,5-diaminopentane[2]
- Ethanamine, 2,2'-oxybis-[2]
- Amino-PEG1-amine

The compound is also commonly available as a dihydrochloride salt, which has its own set of identifiers.

#### Dihydrochloride Salt Identification:

- CAS Number: 60792-79-2[2]
- Molecular Formula: C<sub>4</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O[2]
- Synonyms: 2,2'-Oxybis(ethylamine) dihydrochloride, 2,2'-Oxydiethylamine dihydrochloride, Bis(2-aminoethyl) ether dihydrochloride.[2]



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Caption: Nomenclature and key synonyms for 2,2'-Oxybis(ethylamine).

## Physicochemical Properties

The physical and chemical properties of 2,2'-Oxybis(ethylamine) and its dihydrochloride salt are summarized below. These properties are crucial for designing experimental conditions, ensuring safety, and predicting behavior in various systems.

Table 1: Physicochemical Properties of 2,2'-Oxybis(ethylamine) (Free Base)

Property	Value	Source(s)
Molecular Weight	<b>104.15 g/mol</b>	<a href="#">[1]</a>
Appearance	Colorless Liquid	
Density	0.961 g/cm <sup>3</sup>	
Boiling Point	69 - 71 °C @ 15 mmHg	
	183-184 °C @ 760 mmHg	
Refractive Index	1.4550 to 1.4580 (@ 20°C)	<a href="#">[3]</a>
Solubility	Soluble in water, methanol, chloroform	

| InChI Key | GXVUZYLYWKWJIM-UHFFFAOYSA-N |[\[1\]](#)[\[3\]](#) |

Table 2: Physicochemical Properties of 2,2'-Oxybis(ethylamine) Dihydrochloride

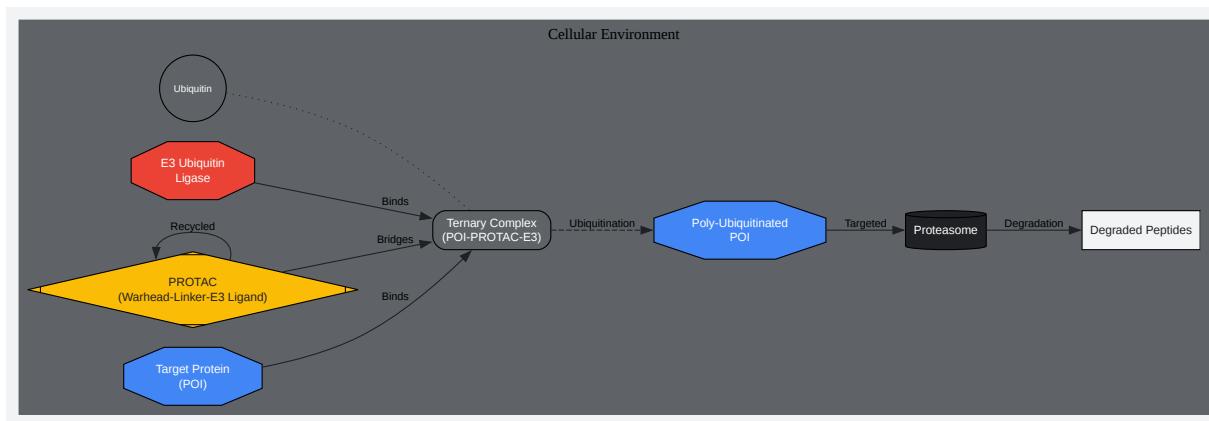
Property	Value	Source(s)
Molecular Weight	<b>177.07 g/mol</b>	<a href="#">[2]</a>
Appearance	White to almost white solid/powder	
Melting Point	230-234 °C	

| InChI Key | KTCUXFVANABSPX-UHFFFAOYSA-N |[\[2\]](#) |

## Applications in Drug Development: PROTAC Linkers

A primary application of 2,2'-Oxybis(ethylamine) in modern drug development is its use as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#) PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[\[6\]](#)[\[7\]](#)

The linker's role is critical; it connects the ligand that binds the POI to the ligand that binds the E3 ligase. The length, flexibility, and hydrophilicity of the linker, properties endowed by the 2,2'-Oxybis(ethylamine) backbone, are crucial for the formation of a stable and effective ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for target degradation.[1][6]



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Caption: Mechanism of action for a PROTAC utilizing a flexible linker.

## Experimental Protocols

The bifunctional nature of 2,2'-Oxybis(ethylamine), with its two primary amine groups, makes it an ideal starting point for the synthesis of PROTAC linkers. Below is a representative protocol for the synthesis and conjugation of a linker derived from this molecule.

### Protocol: Synthesis of a PROTAC using a 2,2'-Oxybis(ethylamine)-derived Linker

This protocol outlines a general workflow for synthesizing a PROTAC where the linker is first attached to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) and then conjugated to a ligand for the protein of interest (POI).

#### Materials:

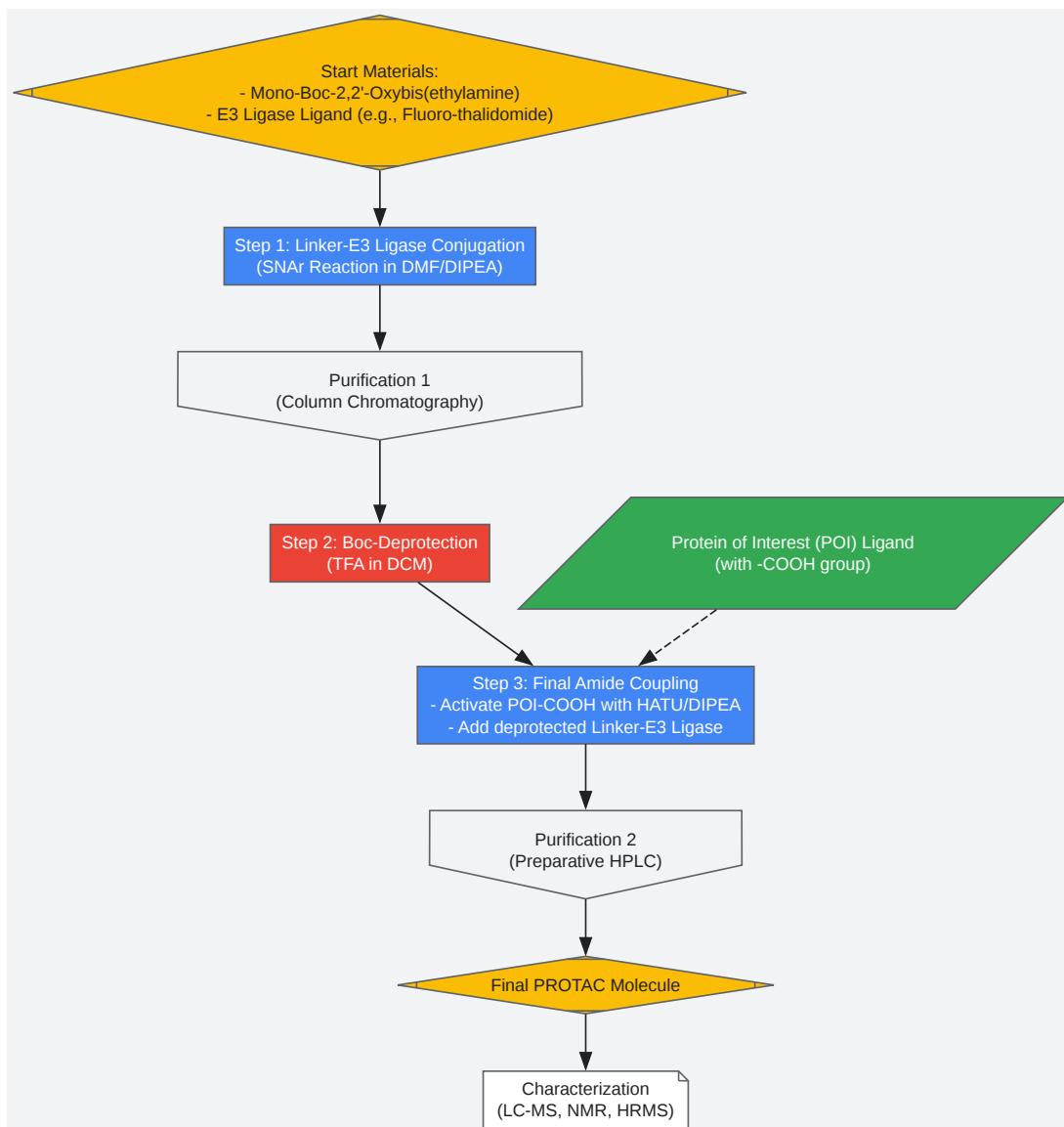
- 2,2'-Oxybis(ethylamine)
- Mono-Boc protected 2,2'-Oxybis(ethylamine) (or protect one amine group in-situ)

- E3 ligase ligand with a suitable reactive group (e.g., 4-fluorothalidomide)
- POI ligand with a carboxylic acid handle
- Peptide coupling reagents (e.g., HATU, HOBT)
- Organic base (e.g., DIPEA)
- Acid for Boc-deprotection (e.g., TFA in DCM)
- Anhydrous solvents (e.g., DMF, DCM)
- Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

#### Methodology:

- Linker-E3 Ligase Conjugation:
  - Dissolve mono-Boc-protected 2,2'-Oxybis(ethylamine) and an E3 ligase ligand (e.g., 4-fluorothalidomide) in an anhydrous polar aprotic solvent like DMF.
  - Add an organic base such as DIPEA to facilitate the nucleophilic aromatic substitution (SNAr) reaction.
  - Heat the reaction mixture and monitor its progress using TLC or LC-MS until the starting material is consumed.
  - After completion, perform an aqueous workup and extract the product with an organic solvent. Purify the resulting Boc-protected Linker-E3 Ligase conjugate using column chromatography.
- Boc-Deprotection:
  - Dissolve the purified conjugate from the previous step in a suitable solvent such as dichloromethane (DCM).
  - Add a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, exposing the terminal primary amine.

- Stir the reaction at room temperature and monitor by LC-MS.
- Once deprotection is complete, remove the solvent and excess acid under reduced pressure.
- Final PROTAC Assembly (Amide Coupling):
  - In a separate flask, dissolve the POI ligand (containing a carboxylic acid) in anhydrous DMF.
  - Add a peptide coupling reagent (e.g., HATU) and an organic base (e.g., DIPEA) to activate the carboxylic acid.
  - Add the deprotected Linker-E3 Ligase conjugate (from step 2) to the activated POI ligand solution.
  - Allow the reaction to proceed at room temperature, monitoring by LC-MS.
  - Upon completion, purify the final PROTAC molecule using preparative HPLC to yield the high-purity product.
- Characterization:
  - Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and  $^1\text{H}$  NMR.

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